molecular formula C20H22N5O6S- B1259698 Azlocillin(1-)

Azlocillin(1-)

Cat. No.: B1259698
M. Wt: 460.5 g/mol
InChI Key: JTWOMNBEOCYFNV-NFFDBFGFSA-M
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Description

Azlocillin(1-) is a semisynthetic acylureido penicillin antibiotic derived from ampicillin. It exhibits an extended spectrum of antibacterial activity and greater in vitro potency compared to carboxy penicillins. Azlocillin(1-) is effective against a broad range of bacteria, including Pseudomonas aeruginosa and enterococci .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azlocillin(1-) can be synthesized through the activation of a substituted phenylglycine analogue with 1,3-dimethyl-2-chloro-1-imidazolinium chloride, followed by condensation with 6-aminopenicillanic acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of azlocillin(1-) involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for efficiency and cost-effectiveness. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Azlocillin(1-) undergoes various chemical reactions, including:

    Oxidation: Azlocillin(1-) can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the azlocillin(1-) molecule.

    Substitution: Azlocillin(1-) can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azlocillin derivatives, while reduction can produce reduced forms of azlocillin(1-) .

Scientific Research Applications

Azlocillin(1-) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Azlocillin(1-) stands out due to its extended spectrum of activity and its effectiveness against both Gram-positive and Gram-negative bacteria, making it a valuable antibiotic in clinical and research settings.

Properties

Molecular Formula

C20H22N5O6S-

Molecular Weight

460.5 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/p-1/t11-,12-,13+,16-/m1/s1

InChI Key

JTWOMNBEOCYFNV-NFFDBFGFSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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